Tramadol hydrochloride
Overview
Description
Tramadol hydrochloride is a centrally acting analgesic . It is used for the therapy of mild-to-moderate pain . The chemical name for tramadol hydrochloride is (±)cis-2- [ (dimethylamino)methyl]-1- (3-methoxyphenyl) cyclohexanol .
Molecular Structure Analysis
Tramadol hydrochloride has a molecular formula of C16H26ClNO2 . The liver enzyme, CYP2D6, converts tramadol to its active metabolite M1, which has a stronger affinity for the mu receptor compared to the inactive form .
Chemical Reactions Analysis
Tramadol hydrochloride may undergo various chemical reactions. For instance, it has been found that inhibitors of CYP2D6 such as fluoxetine and its metabolite norfluoxetine, amitriptyline, and quinidine inhibit the metabolism of tramadol to various degrees .
Physical And Chemical Properties Analysis
Tramadol hydrochloride has a molecular weight of 299.83 g/mol . It is a hydrochloride resulting from the reaction of (R,R)-tramadol with 1 molar equivalent of hydrogen chloride .
Scientific Research Applications
Pharmacokinetics and Drug Delivery Systems : Tramadol hydrochloride is effective in pain management but has several side effects due to rapid metabolization and excretion. New drug delivery systems are being developed for topical administration to reduce side effects and dosage frequency (Vazzana et al., 2015).
Effects on Male Reproductive Health : Chronic use of tramadol has been linked to reduced semen quality and testicular function in male rats, potentially due to increased nitric oxide levels and oxidative stress (Ahmed & Kurkar, 2014).
Opioid Receptor Affinity : Research on cloned human opioid receptors showed that tramadol and its metabolites have varying affinities for mu, delta, and kappa opioid receptors, suggesting a non-opioid contribution to its clinical profile (Lai et al., 1996).
Application in Neuropathic Pain and Fibromyalgia : Tramadol shows potent antiallodynic effects in rat models of neuropathic pain and fibromyalgia, suggesting its effectiveness in these conditions. Its effects are partially mediated through opioid receptors (Kaneko et al., 2014).
Pharmacokinetics in Liver Disease : The pharmacokinetics of tramadol in bile duct ligated rats suggest that personalized treatment and therapeutic drug monitoring are necessary for patients with liver diseases, as tramadol metabolism is affected in these conditions (Esmaeili et al., 2017).
Pain Management in Dentistry : Tramadol's effectiveness for acute pain in dentistry is limited. It is less effective than full therapeutic doses of nonsteroidal anti-inflammatory drugs or codeine combinations, and its use may pose risks such as seizures and drug abuse (Moore, 1999).
Pharmacogenetics : Genetic differences in metabolic enzymes, transporters, and receptor genes can affect the pharmacokinetics and pharmacodynamics of tramadol. The effect of CYP2D6 polymorphisms on tramadol metabolism and pain relief has been established (Lassen, Damkier, & Brøsen, 2015).
Neurotoxic Effects : Tramadol can have neurotoxic effects on the cerebellar structure in rats, affecting the Purkinje and granular cells. Its intake should be controlled, especially among teenagers (El-Bermawy & Salem, 2015).
Association with Substance Misuse : Tramadol misuse among adolescents is associated with the use of alcohol, cannabis, and ecstasy. Its role as a potential gateway drug in substance abuse development should be further investigated (Nazarzadeh, Bidel, & Carson, 2014).
Impact on Dental Pulp : Long-term tramadol use can have destructive effects on dental pulp, suggesting cautious prescription and use (Elsaied & Abo Elsoud, 2019).
Safety And Hazards
Tramadol hydrochloride may induce psychic and physical dependence of the morphine-type (μ-opioid) . Serious potential consequences of overdosage are respiratory depression, lethargy, coma, seizure, cardiac arrest, and death . It is also noted that tramadol use was associated with increased risk of multiple ER utilizations, falls/fractures, CVD hospitalizations, safety event hospitalizations, and mortality (new users only) compared to nonuse .
Future Directions
properties
IUPAC Name |
(1R,2R)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2.ClH/c1-17(2)12-14-7-4-5-10-16(14,18)13-8-6-9-15(11-13)19-3;/h6,8-9,11,14,18H,4-5,7,10,12H2,1-3H3;1H/t14-,16+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPKXEPBICJTCRU-XMZRARIVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCCCC1(C2=CC(=CC=C2)OC)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)OC)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7023691, DTXSID60933340 | |
Record name | Tramadol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7023691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60933340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tramadol Hydrochloride | |
CAS RN |
36282-47-0, 148229-78-1, 22204-88-2 | |
Record name | Tramadol hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36282-47-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tramadol hydrochloride [USAN:USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036282470 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tramadol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7023691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60933340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-(±)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.122 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CIS-(±) -2-[ (DIMETHYLAMINO) METHYL]-1- (METHOXYPHENYL)CYCLOHEXANOL HYDROCHLORIDE AMINO] ETHYL] -1,2 -BENZENDIOL HYDROCHLORIDE. | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRAMADOL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9N7R477WCK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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